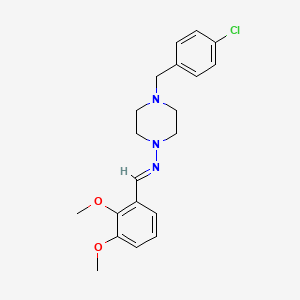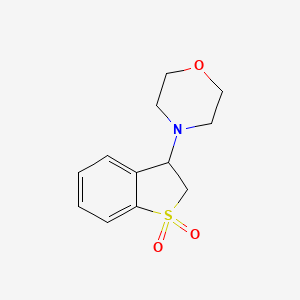![molecular formula C22H19N3O4 B5554949 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide CAS No. 887694-85-1](/img/structure/B5554949.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives involves multiple steps, starting from appropriate precursors like chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, and employing various chemical reactions to introduce the oxadiazole ring and other functional groups (Ramalingam, Ramesh, & Sreenivasulu, 2019). This process is complex and requires careful control of reaction conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods, including NMR and IR spectroscopy, which provide insights into the arrangement of atoms and the presence of functional groups within the molecule. These analytical techniques confirm the identity of the synthesized compounds and their structural features, essential for understanding their chemical behavior (Jing, 2010).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. These reactions include interactions with nucleophiles, electrophiles, and other reagents, leading to the formation of new compounds with diverse chemical structures and properties. The chemical behavior of these compounds is crucial for their application in synthetic chemistry and related fields (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical methods. These properties are influenced by the molecular structure of the compound and have implications for its processing, formulation, and application in different contexts (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are key factors that determine their suitability for specific applications. Understanding these properties is essential for the development of new materials and compounds with tailored functionalities (Faheem, 2018).
Scientific Research Applications
Anticancer Potential
- Oxadiazole and Pyrazole Derivatives for Cancer Therapy : A study explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for tumor inhibition. These derivatives showed promising results in toxicity assessments and tumor inhibition, indicating their potential use in cancer therapy (Faheem, 2018).
- Synthesis and Anticancer Evaluation of Benzimidazole Derivatives : Another research synthesized derivatives using oxadiazole and evaluated their anticancer properties. Some derivatives showed moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Anticonvulsant Activity
- Semicarbazones Based 1,3,4-Oxadiazoles for Anticonvulsant Activity : A study designed and synthesized novel derivatives based on the semicarbazone pharmacophoric model, demonstrating significant anticonvulsant activities. This supports the pharmacophoric model hypothesis for anticonvulsant activity (Rajak et al., 2010).
Antimicrobial Activity
- 1,3,4-Oxadiazole – Benzothiazole Derivatives as Antimicrobial Agents : Research focused on the design and synthesis of hydrazide and oxadiazole derivatives, evaluating their in vitro antimicrobial activity against various bacteria and fungi. Certain derivatives showed higher activity against gram-negative bacteria (Kaya et al., 2017).
Anti-Inflammatory and Analgesic Actions
- 1,3,4-Oxadiazole and Pyrazoles for Anti-Inflammatory and Analgesic Effects : A study investigated the potential of 1,3,4-oxadiazole and pyrazole derivatives for analgesic and anti-inflammatory effects. Certain derivatives showed good affinity for COX-2 and 5-LOX, correlating with high analgesic and anti-inflammatory effects (Faheem, 2018).
Mechanism of Action
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-18-9-7-16(8-10-18)22-24-21(29-25-22)13-23-20(26)14-28-19-11-6-15-4-2-3-5-17(15)12-19/h2-12H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFVCPKFLXCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130498 | |
| Record name | N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-naphthalenyloxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide | |
CAS RN |
887694-85-1 | |
| Record name | N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-naphthalenyloxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887694-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-naphthalenyloxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)



![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)
![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)
![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)